Tapentadol Hydrochloride ((−)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methylpropyl)phenol hydrochloride) is a synthetic opioid analgesic. [] It is categorized as a centrally acting analgesic due to its primary site of action in the central nervous system. [] In scientific research, Tapentadol Hydrochloride is often utilized as a model compound for studying various aspects of analgesia, drug delivery, and formulation development.
Synthesis Analysis
Asymmetric Mannich reaction: This approach uses meta-methoxy propiophenone as the starting material, reacting it with dimethylamine in the presence of a chiral catalyst like L-PROLINE. This reaction yields (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl acetone, a key intermediate for Tapentadol Hydrochloride synthesis. []
Demethylation and Salification: Another method utilizes (2R, 3R)-3-(3-methoxyphenyl)-N,N,2-trimethyl-amylamine hydrochloride as the starting material. This compound undergoes demethylation to yield (-)-(1R, 2R)-3-(3-dimethylamino-1-ethyl-2-methylphenyl)phenol, which is then salified with hydrochloric acid in a mixture of acetonitrile and isopropyl alcohol to produce Tapentadol Hydrochloride. []
Molecular Structure Analysis
Tapentadol Hydrochloride exists as four stereoisomers due to the presence of two chiral centers in its structure. [] The crystal structures of all four isomers have been determined using X-ray crystallography, revealing their absolute configurations. [] Two isomers crystallize in the monoclinic space group P2(1), while the other two adopt the orthorhombic space group P2(1)2(1)2(1). [] The chloride ions play a crucial role in forming N-H···Cl and O-H···Cl hydrogen bonds with the Tapentadol molecule, influencing the crystal packing and forming one-dimensional helical chains. []
Mechanism of Action
Tapentadol Hydrochloride exerts its analgesic effect through a dual mechanism: []
μ-Opioid receptor agonism: Tapentadol Hydrochloride binds to the mu-opioid receptors in the central nervous system, mimicking the effects of endogenous opioids and inhibiting pain signal transmission. []
Norepinephrine reuptake inhibition: Tapentadol Hydrochloride also inhibits the reuptake of norepinephrine, a neurotransmitter involved in pain perception and modulation. []
Physical and Chemical Properties Analysis
Thermosalient Behavior: Tapentadol Hydrochloride exhibits a unique thermosalient behavior, meaning that its crystals jump or move when subjected to changes in temperature. [] This behavior is linked to a reversible first-order phase transition observed at specific temperatures. []
Solubility: Tapentadol Hydrochloride demonstrates good solubility in water and acidic solutions, which facilitates its formulation and administration in various dosage forms. [, , ]
Applications
Drug Delivery Systems: Tapentadol Hydrochloride has been explored as a model drug for developing novel drug delivery systems.
Floating Drug Delivery: Researchers have investigated the formulation of Tapentadol Hydrochloride in floating tablets to achieve gastroretention and extended drug release, potentially reducing dosing frequency and improving patient compliance. [, ]
Transdermal Delivery: Tapentadol Hydrochloride has been incorporated into microemulsion gels to enhance its transdermal permeation, offering a potential alternative to oral administration for pain management. []
Intranasal Delivery: Chitosan nanoparticles loaded with Tapentadol Hydrochloride have been studied for intranasal delivery, aiming to achieve targeted delivery to the central nervous system and bypassing first-pass metabolism for enhanced analgesic effects. []
Analytical Method Development: Several analytical methods have been developed for the quantification of Tapentadol Hydrochloride in various matrices, including:
High-Performance Liquid Chromatography (HPLC): Various HPLC methods have been developed for sensitive and accurate determination of Tapentadol Hydrochloride in bulk drug, pharmaceutical formulations, and biological fluids like human plasma. [, , , , , , , ]
UV-Visible Spectrophotometry: This technique provides a simple and cost-effective approach for Tapentadol Hydrochloride quantification in bulk drug and tablet formulations. [, , , , , ]
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been employed for quick and precise determination of Tapentadol Hydrochloride in tablet formulations, offering a viable alternative to HPLC for certain applications. [, ]
Protein Binding Studies: Fluorescence spectroscopy has been employed to investigate the in vitro interactions between Tapentadol Hydrochloride and Bovine Serum Albumin (BSA), providing insights into its protein binding behavior and potential implications for its pharmacokinetic profile. []
Related Compounds
Tapentadol
Compound Description: Tapentadol is the free base form of tapentadol hydrochloride. It is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition [].
Relevance: Tapentadol is the active form of tapentadol hydrochloride that exerts the analgesic effects. The hydrochloride salt is used for pharmaceutical formulation to improve solubility and stability [].
Tapentadol Sulfate
Compound Description: This is a sulfate metabolite of tapentadol formed through metabolism [].
Relevance: It is one of the metabolites found in plasma after tapentadol hydrochloride administration in dogs, though its analgesic activity is significantly less than that of tapentadol hydrochloride [].
Tapentadol-O-glucuronide
Compound Description: This is a major metabolite of tapentadol formed by glucuronidation [].
Relevance: It is the major metabolite of tapentadol hydrochloride found in dog plasma after administration, exhibiting lower analgesic activity compared to tapentadol hydrochloride [].
Desmethyltapentadol
Compound Description: Also known as N-desmethyltapentadol, it is a metabolite formed by N-demethylation of tapentadol [].
Relevance: It is a minor metabolite of tapentadol hydrochloride found in the urine of humans and the plasma of dogs, possessing limited analgesic activity compared to tapentadol hydrochloride [, ].
Compound Description: This compound is a key chiral intermediate used in the synthesis of tapentadol hydrochloride [].
Relevance: This compound is structurally similar to tapentadol hydrochloride and serves as a precursor in a specific synthetic pathway for tapentadol hydrochloride [].
Compound Description: This is the free base form of tapentadol hydrochloride with specified stereochemistry [].
Relevance: This compound is a direct precursor to tapentadol hydrochloride in its final synthetic step. It is structurally identical to tapentadol hydrochloride except for the absence of hydrochloride salt [].
Paracetamol
Compound Description: Also known as acetaminophen, it is a widely used over-the-counter analgesic and antipyretic [].
Relevance: Paracetamol is often co-formulated with tapentadol hydrochloride for enhanced pain relief. Analytical methods have been developed to simultaneously quantify both drugs in pharmaceutical formulations [].
Oxycodone Hydrochloride
Compound Description: It is a semi-synthetic opioid analgesic used to manage moderate to severe pain [].
Relevance: Oxycodone hydrochloride is another opioid analgesic with a similar therapeutic use as tapentadol hydrochloride. It serves as a comparator drug in studies assessing the efficacy and side effects of tapentadol hydrochloride [, ].
Morphine Sulfate
Compound Description: It is a potent opioid analgesic used for managing severe pain [].
Relevance: Morphine sulfate is a strong opioid analgesic often used as a reference compound in studies evaluating the analgesic efficacy of tapentadol hydrochloride. It helps to determine the relative potency and efficacy of tapentadol hydrochloride in pain management [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tapentadol is an alkylbenzene. Tapentadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance. Tapentadol is a centrally-acting synthetic analgesic with a dual mechanism of action. It is a mu-opioid receptor agonist that also inhibits norepinephrine reuptake. Tapentadol was first approved by the FDA on November 20, 2008. The extended-release formulation of tapentadol was also approved by the FDA on August 26, 2011. Used in the management of pain, tapentadol is typically reserved for patients who have limited alternative treatment options. Tapentadol is an Opioid Agonist. The mechanism of action of tapentadol is as an Opioid Agonist. Tapentadol is an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, tapentadol binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. Tapentadol also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect. An opioid analgesic, MU OPIOID RECEPTOR agonist, and noradrenaline reuptake inhibitor that is used in the treatment of moderate to severe pain, and of pain associated with DIABETIC NEUROPATHIES. See also: Tapentadol Hydrochloride (has salt form).
CEP-6800 is a potent PARP inhibitor with potential anticancer activity. CEP-6800 could be used as a chemopotentiating agent with a variety of clinically effective chemotherapeutic agents.
PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor E7016 selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
2X-121 is under investigation in clinical trial NCT03562832 (Investigation of Anti-tumour Effect and Tolerability of the PARP Inhibitor 2X-121 in Patients With Metastatic Breast Cancer Selected by the 2X-121 DRP). PARP/Tankyrase Inhibitor 2X-121 is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.
GPI-15427 is a potent PARP-1 inhibitor capable of crossing the blood-brain barrier, which can significantly increased the antitumor activity of the methylating agent TMZ against malignant melanoma, glioblastoma multiforme, or lymphoma growing at the CNS site. GPI-15427 acts as a potent inhibitor of the enzyme, being capable of inhibiting the activity of purified PARP-1 at nanomolar concentrations. GPI-15427 induced significant sensitization to radiotherapy, representing a promising new treatment in the management of HNSCC.
The poly(ADP-ribose) polymerases (PARPs) form a family of enzymes with roles in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. AZD 2461 is a PARP inhibitor (IC50 = 5 nM) with low affinity for the P-glycoprotein drug efflux transporter. It was developed to overcome the resistance encountered with olaparib that is presumed to be mediated in part by P-glycoprotein-mediated drug efflux. When tested on the olaparib-resistant KB1P tumor T6-28, which has an 80-fold increased Mdr1b expression, AZD 2461 did not affect P-glycoprotein. Furthermore, it can induce a loss of p53 binding protein 1 expression in mice with KB1P tumors at 100 mg/kg. AZD2461 is a novel and potent PARP inhibitor with lower affinity to P-glycoprotein. AZD2641 is currently in Phase I clinical study. The study is being conducted to see how it may work to treat solid tumors. The main purpose is to establish a safe dosage of the drug and provide additional information on any potential side effects this drug may cause. The study will also assess the blood levels and action of AZD2461 in the body over a period of time and will indicate whether the drug has a therapeutic effect on solid tumors.
NU1064 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor, which can potentiate the cytotoxicity of a panel of mechanistically diverse anti-cancer agents in L1210 cells. NU1064 potentiated a sublethal concentration of a DNA methylating agent in a concentration-dependent manner.
NU1085 is a potent poly(ADP-ribose) polymerase (PARP) inhibitors have been developed that potentiate the cytotoxicity of ionizing radiation and anticancer drugs. The biological effects of NU1085 [Ki = 6 nM], in combination with temozolomide (TM) or topotecan (TP) have been studied in 12 human tumor cell lines (lung, colon, ovary, and breast cancer). Cells were treated with increasing concentrations of TM or TP +/- NU1085 (10 microM) for 72 h.